molecular formula C11H17N3O2S B285408 N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B285408
M. Wt: 255.34 g/mol
InChI Key: MBZJZRFJFJBYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as CORM-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CORM-3 is a carbon monoxide-releasing molecule (CORM) that is capable of releasing controlled amounts of carbon monoxide (CO) in the body.

Mechanism of Action

N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide releases controlled amounts of carbon monoxide in the body, which can have various physiological effects. Carbon monoxide is known to activate soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that is involved in various cellular processes such as vasodilation, platelet aggregation, and smooth muscle relaxation. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to have anti-apoptotic effects by inhibiting the activation of caspase-3, which is involved in the apoptotic pathway. In addition, this compound has been found to have anti-oxidant effects by reducing the production of ROS.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used to study the role of carbon monoxide in cellular signaling and regulation. This compound can also be used to investigate the potential therapeutic applications of carbon monoxide. However, one limitation of this compound is that it is a relatively new compound and its long-term effects are not well understood. In addition, the optimal dosage and administration route of this compound for therapeutic applications are still being investigated.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to study the long-term effects of this compound and its safety profile. In addition, the development of new CORMs with improved properties and efficacy is another potential direction for future research. Finally, the investigation of the role of carbon monoxide in cellular signaling and regulation is an important area of research that can lead to the development of new therapeutic strategies.

Synthesis Methods

N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can be synthesized using a two-step process. First, 5-methyl-1,3,4-oxadiazole-2-thiol is reacted with N-cyclohexyl-2-bromoacetamide to form the intermediate product. Then, the intermediate product is treated with sodium methoxide to yield this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties. This compound has also been found to have potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, this compound has been used in various in vitro and in vivo studies to investigate the role of carbon monoxide in cellular signaling and regulation.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-cyclohexyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H17N3O2S/c1-8-13-14-11(16-8)17-7-10(15)12-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15)

InChI Key

MBZJZRFJFJBYCZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)SCC(=O)NC2CCCCC2

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2CCCCC2

Origin of Product

United States

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